molecular formula C12H19NOS B6350766 N-Butyl-N-(thiophen-2-yl)butanamide CAS No. 1392491-70-1

N-Butyl-N-(thiophen-2-yl)butanamide

Cat. No.: B6350766
CAS No.: 1392491-70-1
M. Wt: 225.35 g/mol
InChI Key: VZASOHQBVLBBMR-UHFFFAOYSA-N
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Description

Future Directions

Thiophene-based analogs, including “N-Butyl-N-(thiophen-2-yl)butanamide”, have shown potential in various fields, especially in medicinal chemistry . They can be used for further structural optimization, and some of them have shown promising results as fungicides . Therefore, these compounds are significant lead compounds for future research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(thiophen-2-yl)butanamide typically involves the reaction of butylamine with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(thiophen-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(thiophen-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Butyl-N-(thiophen-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the amide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N-(thiophen-3-yl)butanamide: Similar structure but with the thiophene ring attached at the 3-position.

    N-Butyl-N-(furan-2-yl)butanamide: Contains a furan ring instead of a thiophene ring.

    N-Butyl-N-(pyridin-2-yl)butanamide: Features a pyridine ring in place of the thiophene ring.

Uniqueness

N-Butyl-N-(thiophen-2-yl)butanamide is unique due to the specific positioning of the thiophene ring, which influences its chemical reactivity and biological activity. The presence of the thiophene ring at the 2-position enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-butyl-N-thiophen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-3-5-9-13(11(14)7-4-2)12-8-6-10-15-12/h6,8,10H,3-5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASOHQBVLBBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CS1)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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